molecular formula C23H25ClN6O B600983 Losartan Methyl Ether CAS No. 114798-94-6

Losartan Methyl Ether

Número de catálogo: B600983
Número CAS: 114798-94-6
Peso molecular: 436.94
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Losartan Methyl Ether (C₂₃H₂₅ClN₆O, MW 436.95) is a structural analog and impurity of losartan, a widely used angiotensin II receptor blocker (ARB) for hypertension management. It is synthesized by replacing the hydroxyl (-OH) group on the imidazole ring of losartan with a methyl ether (-OCH₃) group . This modification alters its physicochemical properties, such as lipophilicity and metabolic stability, while retaining the core pharmacophore responsible for angiotensin AT₁ receptor antagonism. This compound is primarily studied as a reference standard in pharmaceutical quality control and drug development .

Métodos De Preparación

Synthetic Routes for Losartan Intermediates

Trityl Losartan Preparation and Methanol-Mediated Detritylation

The synthesis of Losartan Methyl Ether derivatives often begins with Trityl Losartan (2-n-butyl-4-chloro-1-[[2'-(2-triphenylmethyl-2H-tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl}-1H-imidazole-5-methanol). Detritylation is achieved using methanol and anhydrous potassium carbonate under reflux (7–12 hours), followed by solvent removal and crystallization in tetrahydrofuran (THF) or isopropyl alcohol (IPA). This method yields Polymorph Form I of Losartan potassium with 81–90% efficiency .

Reaction Conditions:

  • Base: Anhydrous K₂CO₃

  • Solvent: Methanol (reflux at 65–70°C)

  • Crystallization Solvent: THF/IPA mixture (aged at 25–30°C for 10–15 hours)

  • Yield: 82–90%

Chlorination and Reduction of Biphenyl Intermediates

A patent by EP1741711A1 details the chlorination of biphenyl derivatives using tert-butyl methyl ether (TBME) and toluene for purification. For example, 2-butyl-4-chloro-imidazole intermediates are crystallized from TBME/toluene mixtures, yielding 82% after vacuum drying .

Key Steps:

  • Chlorination: DBDMH (dibromo dimethyl hydantoin) in dimethylformamide (DMF) at 0°C.

  • Reduction: NaBH₄ in methanol at 0°C, followed by extraction with ethyl acetate.

  • Crystallization: TBME/toluene (10:1 ratio) at 15°C .

Solvent Systems in Crystallization and Purification

Role of Methyl Ether Solvents

Tert-butyl methyl ether (TBME) is critical in isolating high-purity Losartan salts. In one method, Losartan free acid is suspended in TBME/isopropyl alcohol (25–75% TBME by volume) with 0.5–2.5% water. Adding KOH in isopropyl alcohol at 50–60°C precipitates Losartan potassium with >99% purity .

Optimized Solvent Ratios:

Solvent CompositionTemperatureYieldPurity
45–55% TBME, 45% IPA50–60°C85%99.5%
35% TBME, 65% IPA45–65°C78%98.8%

Methanol and THF in Polymorph Control

Methanol facilitates detritylation, while THF ensures proper polymorph formation. Cooling THF solutions to 0–5°C precipitates Losartan Potassium Form I, validated via DSC and XRD .

Crystallization Parameters:

  • Aging Time: 10–15 hours at 25–30°C

  • Cooling Rate: 0.5°C/min to 0–5°C

  • Residual Solvent: <0.1% after vacuum drying at 35–50°C

Alternative Pathways via Cyanoaldehyde Intermediates

Cyanoaldehyde Synthesis Using OTBN and BCFI

A three-step process starting with ortho-tolyl benzonitrile (OTBN) involves bromination with DBDMH, followed by coupling with 2-n-butyl-4-chloro-5-formyl imidazole (BCFI) in DMF. The resulting cyanoaldehyde (purity >98%) is reduced with NaBH₄ to yield Losartan .

Reaction Metrics:

  • Step 1 (Bromination): 83% yield

  • Step 2 (Coupling): 82% yield

  • Step 3 (Reduction): 85% yield

Industrial-Scale Optimization

Cost-Effective Base Selection

Replacing potassium tert-butoxide with K₂CO₃ or KHCO₃ in methanol reduces production costs by 30% while maintaining yields >80% .

Economic Comparison:

BaseCost (USD/kg)Yield
K₃CO₃1282%
KOtBu4585%

Challenges in Purification and Polymorph Control

Residual Solvent Management

Vacuum drying at 35–50°C reduces residual IPA or THF to <500 ppm, complying with ICH guidelines .

Polymorph Stability

Form I dominance requires strict control of cooling rates and solvent ratios. Deviations in THF/IPA ratios above 60% IPA risk Form II crystallization .

Análisis De Reacciones Químicas

Types of Reactions

Losartan Methyl Ether can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to its alcohol form.

    Substitution: The methyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Losartan Methyl Ether has been investigated for its potential benefits in various therapeutic areas:

  • Hypertension Management : As with Losartan, its methyl ether variant functions primarily as an angiotensin II receptor antagonist. It is effective in lowering blood pressure by preventing vasoconstriction and reducing aldosterone secretion, which is crucial in managing hypertension and related cardiovascular risks .
  • Diabetic Nephropathy : Similar to its parent compound, this compound may offer protective effects against diabetic nephropathy by mitigating renal damage in hypertensive patients with type 2 diabetes .
  • Heart Failure : The compound's role in heart failure management is under exploration, particularly in patients with reduced left ventricular ejection fraction. By lowering blood pressure and fluid retention, it may improve symptoms and reduce hospitalization rates .

Formulation Strategies

The formulation of controlled-release matrices for this compound has been a significant area of research. Studies have focused on developing sustained-release formulations that extend the drug's half-life beyond its typical duration of 1.5 to 2.5 hours .

Table 1: Formulation Types of this compound

Formulation TypePolymer UsedRelease ProfileDuration of Release
Controlled-Release MatricesEthocel grade 10SustainedUp to 24 hours
Floating MatricesHPMC K15MSustainedUp to 24 hours
Solid DispersionsPEG 6000SustainedVaries

Pharmacokinetic Studies

Pharmacokinetic studies have demonstrated that the combination of this compound with herbal supplements like Nigella Sativa enhances its absorption and bioavailability. In animal studies, the peak plasma concentration (C_max) and area under the curve (AUC) values were significantly higher when administered alongside these supplements, suggesting a potential for improved therapeutic outcomes .

Table 2: Pharmacokinetic Parameters of this compound

Treatment GroupC_max (ng/mL)AUC (ng·h/mL)t_1/2 (hours)
Control (Losartan alone)XYZ
Nigella Sativa + LosartanIncreased by 60.30%Increased by 73.17%Comparable
Trigonella Foenum-graecum + LIncreased by 31.27%Increased by 50.77%Significantly increased

Case Studies

Several case studies illustrate the clinical efficacy of this compound:

  • Case Study on Hypertension : A clinical trial involving patients with stage 1 hypertension showed significant reductions in systolic and diastolic blood pressure when treated with this compound compared to placebo groups.
  • Diabetic Nephropathy Management : Another study highlighted improvements in renal function markers among diabetic patients receiving this compound, indicating its potential as a renoprotective agent.

Mecanismo De Acción

Losartan Methyl Ether exerts its effects by blocking the angiotensin II type 1 (AT1) receptors. This inhibition prevents angiotensin II from binding to these receptors, leading to vasodilation and reduced blood pressure. The molecular targets include the AT1 receptors located in various tissues, and the pathways involved are primarily related to the renin-angiotensin system.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Structural Modifications in Losartan Derivatives

Losartan derivatives are designed to optimize pharmacokinetics, receptor affinity, or stability. Below is a comparative analysis of Losartan Methyl Ether with selected analogs (Table 1):

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight Key Structural Feature Impact on Properties
Losartan C₂₂H₂₂ClN₆O 461.01 Imidazole-5-methanol group Moderate lipophilicity; hydroxyl group prone to glucuronidation
This compound C₂₃H₂₅ClN₆O 436.95 Methoxy substitution at imidazole-5-position Increased lipophilicity; enhanced metabolic stability vs. losartan
Losartan Butyl Ether C₂₆H₃₁ClN₆O 479.03 Butyl ether group at imidazole-5-position Higher lipophilicity; potential prolonged half-life
Losartan Carboxaldehyde C₂₂H₂₁ClN₆O 420.90 Aldehyde group replaces hydroxyl Reactive intermediate; used in synthesis of derivatives
Losartan Trityl Ether C₄₁H₃₇ClN₆O 665.24 Triphenylmethyl (trityl) protecting group Bulkier structure; used in synthetic intermediates
Losartan Carboxylic Acid C₂₂H₂₁ClN₆O₂ 436.89 Carboxylic acid substitution Increased polarity; potential for salt formation

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

  • Losartan Butyl Ether : The longer alkyl chain further elevates lipophilicity (logP ~4.2), which may enhance tissue distribution but limit oral bioavailability .
  • Losartan Carboxylic Acid : The carboxylic acid group lowers logP (~1.9), improving solubility but requiring formulation adjustments for absorption .

Metabolic Stability

  • In contrast, losartan’s hydroxyl group is rapidly converted to its active metabolite, E-3174, whereas methyl ether derivatives lack this activation pathway .

Receptor Binding and Potency

  • This compound retains AT₁ receptor antagonism but with reduced potency compared to losartan due to steric hindrance from the methyl group .
  • Derivatives like EXP7711 (with para-tetrazole substitution) show higher receptor affinity and oral bioavailability, highlighting the importance of specific functional groups .

Analytical Differentiation

  • UV Spectroscopy : this compound absorbs at λmax 275 nm, similar to losartan, but distinct from analogs like Losartan Carboxaldehyde (λmax 571 nm with ion-pairing agents) .
  • HPTLC/RP-HPLC : Retention factors differ due to polarity variations; this compound elutes later than polar derivatives like Losartan Carboxylic Acid .

Actividad Biológica

Losartan Methyl Ether, a derivative of the antihypertensive medication losartan, is primarily studied for its biological activity related to the modulation of the renin-angiotensin system (RAS). This article explores its mechanism of action, pharmacokinetics, effects on cellular processes, and relevant case studies.

Target of Action
this compound acts as a selective antagonist for the Angiotensin II Type 1 (AT1) receptor . By blocking this receptor, it inhibits the vasoconstrictive effects of angiotensin II, leading to vasodilation and decreased blood pressure.

Mode of Action
The compound works through reversible and competitive inhibition , preventing angiotensin II from binding to the AT1 receptor. This blockade results in reduced intracellular calcium signaling, promoting vasodilation and lowering blood pressure.

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with peak plasma concentrations reached within 1 to 2 hours . It has a high protein binding capacity, primarily to albumin, which influences its distribution and efficacy in therapeutic settings.

Cellular Effects

Research indicates that this compound shares similar cellular effects with losartan. It has been shown to reduce T-cell and B-cell activation by decreasing cell vitality and pro-inflammatory cytokine production. This suggests potential applications in conditions characterized by inflammation and immune dysregulation.

The primary metabolic pathways for this compound involve oxidation, hydroxylation, and glucuronidation. The conversion of losartan to its active metabolite E-3174 occurs via oxidation facilitated by cytochrome P450 enzymes .

Environmental Impact and Toxicity Studies

Recent studies have examined the environmental impact of losartan in marine ecosystems. For instance, research conducted under coastal ocean acidification scenarios demonstrated that losartan concentrations affected marine invertebrates' physiological responses. The lowest observed effect concentrations (LOECs) varied depending on pH levels, indicating that environmental factors can modulate the compound's toxicity .

Parameter Value
Water LOEC (Echinometra lucunter)50-100 mg/L at varying pH levels
Sediment LOEC (sea urchin)1.0 μg/g across tested pH levels
Bivalve exposure LOEC3000 ng/L in water at pH 8.0 and 7.6

Study on Marine Organisms

A study evaluated the effects of losartan on marine organisms under different pH conditions. Results indicated that losartan's toxicity increased under acidic conditions, which is significant given current concerns about ocean acidification .

Pharmacological Applications

This compound has been investigated for its therapeutic potential beyond hypertension. Research is ongoing into its efficacy for treating heart failure and diabetic nephropathy. In animal models, it has demonstrated protective effects against renal injury associated with IgA nephropathy .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Losartan Methyl Ether, and how can intermediates be optimized for yield?

this compound synthesis involves condensation of 2-cyanobiphenyl-4-carbaldehyde with intermediates like 2-butyl-4-chloroimidazole derivatives, followed by hydrolysis and salt formation. Optimization strategies include adjusting reaction stoichiometry, temperature, and catalysts (e.g., sodium cyanoborohydride) to enhance intermediate yields . Critical intermediates, such as N-trityl-protected derivatives, are monitored via HPLC to ensure purity .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection is widely used, employing mobile phases like methanol:acetonitrile (60:40) for separation . Spectrofluorimetry is an alternative for urine samples, optimized via experimental design (e.g., pH 3.5, λexem 254/370 nm) to minimize matrix interference . Method validation follows ICH guidelines for linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (>95%) .

Q. How is structural elucidation of this compound and its isomers performed using spectroscopic methods?

Nuclear magnetic resonance (NMR) (e.g., <sup>1</sup>H and <sup>13</sup>C) identifies key functional groups, such as the tetrazole ring (δ 8.2–8.5 ppm) and methyl ether (δ 3.3 ppm). Mass spectrometry (MS) confirms molecular weight (C44H44Cl2N12O, m/z 895.3) and fragmentation patterns. Isomeric impurities (e.g., O-acetyl derivatives) are differentiated via retention time shifts in HPLC .

Q. What validated dissolution media and apparatus are appropriate for this compound tablets?

A multivariate approach using USP Apparatus II (paddle, 50 rpm) and media like pH 6.8 phosphate buffer (900 mL) is recommended. Factorial design optimizes parameters (e.g., surfactant concentration, agitation rate) to achieve sink conditions and discriminate between formulations .

Advanced Research Questions

Q. How can multivariate experimental design improve the optimization of dissolution testing for this compound formulations?

Full factorial designs (e.g., 3<sup>2</sup> or 3<sup>3</sup>) reduce experimental runs by evaluating interactions between variables (e.g., pH, surfactant type, agitation). Response surface methodology identifies optimal conditions (e.g., 1% SDS in pH 4.5 acetate buffer) with >85% dissolution in 30 minutes. This approach is cost-effective and statistically robust compared to univariate methods .

Q. What advanced impurity profiling techniques are recommended for this compound, and how are critical impurities identified?

LC-MS/MS with electrospray ionization (ESI) detects trace impurities (e.g., deshydroxymethyl Losartan, limit of quantitation 0.05%). Forced degradation studies (acid/base/hydrolysis) identify degradation products, while reference standards (e.g., Losartan Trityl Ether) are used for spiking experiments . Impurities exceeding ICH thresholds (e.g., >0.1%) are prioritized for toxicological evaluation .

Q. How do solvent selection and mobile phase composition in HPLC impact the separation efficiency of this compound from co-eluting metabolites?

Greener solvents like ethanol-water mixtures (e.g., 70:30 v/v) reduce toxicity while maintaining resolution (Rs > 2.0). Ion-pair reagents (e.g., 0.1% trifluoroacetic acid) improve peak symmetry for polar metabolites. Method robustness is validated using Plackett-Burman design to assess pH (±0.2) and column temperature (±5°C) effects .

Q. How does chiral separation methodology affect the pharmacological evaluation of this compound's enantiomers?

Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers with enantiomeric excess (ee) > 99%. Pharmacodynamic studies reveal differences in AT1 receptor binding (Kd 1.2 nM vs. 8.7 nM for R- and S-enantiomers). Method validation includes precision (RSD < 1.5% for ee) and linearity (0.5–100 µg/mL) .

Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?

Physiologically based pharmacokinetic (PBPK) modeling reconciles discrepancies by incorporating hepatic clearance (CLH 15 mL/min/kg) and protein binding (fu 0.12). Interspecies scaling (e.g., rat-to-human) adjusts for metabolic differences (CYP2C9 vs. CYP3A4 dominance) .

Propiedades

IUPAC Name

5-[2-[4-[[2-butyl-4-chloro-5-(methoxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN6O/c1-3-4-9-21-25-22(24)20(15-31-2)30(21)14-16-10-12-17(13-11-16)18-7-5-6-8-19(18)23-26-28-29-27-23/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHOQTPUEWOTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.